molecular formula C₂₂H₃₆O₁₀ B1140604 Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside CAS No. 128299-96-7

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside

Cat. No.: B1140604
CAS No.: 128299-96-7
M. Wt: 460.52
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Description

Historical Context and Development

Octyl 2,3,4,6-O-Tetraacetyl-β-D-mannopyranoside emerged as a critical synthetic intermediate in carbohydrate chemistry during the late 20th century. Its development paralleled advances in glycosylation strategies, particularly methods for constructing β-mannosidic linkages—a historically challenging task due to steric and stereoelectronic factors. Early synthetic routes, such as those described by Hashimoto and colleagues, utilized 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide to establish the β-configuration. This approach addressed the inherent difficulty of forming β-mannosides through traditional Koenigs-Knorr reactions, which often favor α-anomers.

The compound’s structural complexity—featuring acetyl protecting groups at the 2, 3, 4, and 6 positions alongside an octyl aglycone—made it instrumental in studying enzyme-substrate interactions. By the early 2000s, its utility expanded into glycobiology, particularly in investigations of mannose-processing enzymes like glycosyltransferases and mannosidases.

Significance in Glycoscience Research

In glycoscience, this derivative serves three primary roles:

  • Glycosylation Substrate : The acetyl groups protect reactive hydroxyls, enabling selective deprotection for stepwise oligosaccharide assembly.
  • Enzyme Mechanistic Probe : Researchers employ it to study the stereochemical preferences of β-mannosidases and mannosyltransferases, as the octyl chain mimics natural lipid-linked glycans.
  • Surfactant in Membrane Protein Studies : The amphiphilic nature (hydrophobic octyl tail and hydrophilic mannose head) facilitates solubilization of membrane-bound glycoproteins.

Recent studies highlight its application in synthesizing mannose-containing glycoconjugates for vaccine development, leveraging its stability under acidic and basic conditions compared to unprotected mannosides.

Relationship to Other Mannopyranoside Derivatives

Structurally related derivatives include:

Compound Key Structural Features Functional Differences
Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside Methyl aglycone Reduced hydrophobicity limits membrane interaction studies
Allyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside Allyl group & α-configuration Enables click chemistry modifications but differs enzymatically
Octyl α-D-mannopyranoside Unprotected hydroxyls Higher reactivity but lower stability in glycosylation reactions

The octyl chain in Octyl 2,3,4,6-O-Tetraacetyl-β-D-mannopyranoside enhances solubility in organic solvents (e.g., chloroform, dichloromethane) compared to methyl or allyl variants, making it preferable for solid-phase synthesis.

Nomenclature and Structural Designation

Systematic IUPAC Name :
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate

Structural Characteristics :

  • Core : β-D-mannopyranose (C₁ chair conformation)
  • Protecting Groups : Acetyl (-OAc) at C2, C3, C4, C6
  • Aglycone : n-Octyl group (-O-C₈H₁₇) at anomeric position

Molecular Formula : C₂₂H₃₆O₁₀
Molecular Weight : 460.52 g/mol

Key Spectral Data :

  • ¹H NMR (CDCl₃): δ 5.20–5.35 (m, H2–H4), 4.75 (d, J = 1.5 Hz, H1), 2.10–2.15 (m, acetyl CH₃)
  • ¹³C NMR : 170–170.5 ppm (acetyl carbonyls), 100.8 ppm (C1)

Physical Properties :

Property Value
Boiling Point 498.4 ± 45.0 °C (predicted)
Density 1.15 ± 0.1 g/cm³
Solubility Chloroform, dichloromethane, ethyl acetate

This combination of stability and reactivity positions the compound as a cornerstone in synthetic and analytical glycochemistry.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLREVZONTJLS-LXHROKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation with Acetic Anhydride and Iodine

The per-O-acetylation of D-mannose is a critical first step to protect hydroxyl groups. A widely adopted method involves treating D-mannose with acetic anhydride in the presence of iodine as a catalyst. This reaction yields 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose, a versatile intermediate. For instance, Search Result details a protocol where 200 g of D-mannose undergoes acetylation with Ac₂O-I₂, achieving near-quantitative conversion. The product serves as the precursor for subsequent glycosyl donor synthesis.

Orthoester Formation and Hydrolysis

To access intermediates with free hydroxyl groups for alkylation, orthoester formation is employed. Search Result describes treating acetobromomannose with ethanol and 2,4,6-collidine to form a 1,2-orthoester, which is hydrolyzed with 1M HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. This step ensures regioselective protection, leaving the C-2 hydroxyl group exposed for further functionalization.

Alkylation with Octyl Groups: Introducing the Aglycon

Direct 1-O-Alkylation with Octyl Iodide

A pivotal method for introducing the octyl group involves 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose. Search Result demonstrates that treatment with octyl iodide in anhydrous dichloromethane, catalyzed by silver triflate, yields octyl 2,3,4,6-O-tetraacetyl-β-D-mannopyranoside. The β-selectivity arises from the participation of the C-2 acetyl group, which stabilizes the oxocarbenium intermediate, favoring the β-anomer.

Table 1: Reaction Conditions for 1-O-Alkylation

ParameterValueSource
Substrate2,3,4,6-Tetra-O-acetyl-mannose
Alkylating AgentOctyl iodide
CatalystAgOTf (5 mol%)
SolventAnhydrous CH₂Cl₂
Temperature0°C → RT
Yield65–85%

Glycosylation with Acetobromomannose

An alternative approach employs acetobromomannose as the glycosyl donor. Search Result outlines the synthesis of acetobromomannose via treatment of per-O-acetylated mannose with 30% HBr in acetic acid. This donor reacts with octanol under Koenigs-Knorr conditions (Ag₂CO₃ catalysis) to form the β-glycosidic bond. The method is advantageous for large-scale production, with yields of 12–16% over seven days when starting from 200 g of D-mannose.

Purification and Byproduct Recycling

Crystallization and Solvent Extraction

Crude reaction mixtures often contain unreacted starting materials and acetylated byproducts. Search Result discloses a purification method using mixed solvents (e.g., ethyl acetate/hexane) to precipitate the target compound. For example, recrystallization from hot ethanol yields pure octyl tetraacetyl-β-D-mannopyranoside as a white solid.

Recycling of Penta-O-Acetyl-D-Mannopyranose

Search Result highlights the recovery of penta-O-acetyl-D-mannopyranose, a byproduct of orthoester hydrolysis, which is recycled to improve overall efficiency. This step mitigates the low yield (12–16%) of the triflate precursor synthesis, enhancing the process’s cost-effectiveness.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Preparation Methods

MethodYieldScaleβ-SelectivityComplexity
1-O-Alkylation65–85%Lab-scaleHighModerate
Glycosylation12–16%IndustrialModerateHigh
Orthoester Hydrolysis60%Multi-gramHighModerate

The 1-O-alkylation route offers superior yield and stereoselectivity but requires stringent anhydrous conditions. In contrast, the glycosylation method, while lower-yielding, is amenable to industrial-scale production due to streamlined purification.

Recent Advances and Optimization Strategies

Tritylation for Regioselective Protection

Search Result also details the use of trityl chloride for regioselective protection of the C-6 hydroxyl group in mannose derivatives. Adapting this strategy could enable the synthesis of differentially protected intermediates for branched oligosaccharides.

Chemical Reactions Analysis

Types of Reactions

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated mannopyranosides and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Octyl 2,3,4,6-O-tetraacetyl-beta-D-mannopyranoside is in glycosylation reactions. The compound can serve as a donor in the synthesis of more complex carbohydrates and glycosides.

  • Mechanism : The synthesis typically involves the activation of the anomeric hydroxyl group to facilitate the formation of glycosidic bonds with various acceptors. The tetraacetyl protection allows for selective reactivity while maintaining stability during synthesis.
  • Yield and Efficiency : Studies have shown that using this compound can lead to high yields of desired glycosides due to its favorable steric and electronic properties .

Biochemical Probes

The compound has also been utilized as a biochemical probe to study carbohydrate-protein interactions. Its structural similarity to natural sugars makes it an effective tool for investigating the binding affinities of lectins and other carbohydrate-binding proteins.

  • Lectin Binding Studies : Research indicates that this compound can be used to evaluate the specificity and affinity of lectins towards different sugar moieties. This is crucial for understanding cell signaling and recognition processes .
  • Fluorescent Labeling : When conjugated with fluorescent tags, this compound can be employed in imaging studies to visualize carbohydrate interactions in live cells .

Synthesis of Glycoproteins

Another significant application is in the synthesis of glycoproteins. The presence of the octyl group enhances solubility and stability during the synthesis process.

  • Glycoprotein Production : this compound can be utilized as a building block for constructing glycoproteins that are important for therapeutic applications and vaccine development.
  • Enzymatic Modifications : It serves as a substrate for various glycosyltransferases, enabling the modification of proteins with specific carbohydrate structures that can enhance their biological activity .

Development of Glyconanoparticles

The compound also plays a role in the development of glyconanoparticles for drug delivery systems.

  • Nanoparticle Functionalization : By attaching this compound to nanoparticles, researchers can create targeted drug delivery vehicles that exploit carbohydrate recognition by cells.
  • Enhanced Cellular Uptake : These glyconanoparticles demonstrate improved cellular uptake due to their ability to mimic natural ligands recognized by cell surface receptors .

Mechanism of Action

The mechanism of action of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves its interaction with glycan-binding proteins and enzymes. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The octyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mannopyranoside derivatives vary in aglycone moieties, protective groups, and glycosidic linkages, leading to distinct chemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Aglycone Protective Groups Key Applications Reference
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside Octyl Acetyl (2,3,4,6-O) Glycosidase substrate, glycoconjugate synthesis
4-Nitrophenyl 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside 4-Nitrophenyl Benzoyl (2,3,4,6-O) Enzyme assays, oligosaccharide synthesis
Allyl 2,3,4-Tri-O-acetyl-α-D-mannopyranoside Allyl Acetyl (2,3,4-O) Chemoenzymatic synthesis of mannose libraries
Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside Cyanomethyl Acetyl (2,3,4,6-O), thio linkage Glycosyltransferase studies, glycan assembly
n-Octyl-2,4-O-diacetyl 3,6-Di-O-(tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside Octyl Acetyl (2,4-O; 3,6-di-O-tetraacetyl) Substrate for α/β-mannosidases, hydrolysis kinetics studies
4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside 4-Methoxyphenyl Acetyl (2,3,4,6-O) Drug delivery systems, antiviral research

Key Structural and Functional Differences

Aglycone Variability: The octyl group in the title compound enhances hydrophobicity, making it suitable for membrane-associated enzyme studies . In contrast, phenyl derivatives (e.g., 4-nitrophenyl or 4-methoxyphenyl) are preferred in spectrophotometric assays due to their chromogenic properties . Allyl and cyanomethyl aglycones are used in chemoenzymatic strategies for regioselective deprotection, enabling modular oligosaccharide assembly .

Protective Group Patterns :

  • Full acetylation (2,3,4,6-O) in the title compound provides steric protection, critical for stabilizing intermediates during glycosylation . Partially acetylated analogs (e.g., allyl 2,3,4-tri-O-acetyl) allow enzymatic hydrolysis at specific positions for selective functionalization .
  • Benzoyl groups (as in 4-nitrophenyl derivatives) increase electron-withdrawing effects, accelerating glycosidic bond cleavage in enzyme assays .

Biological and Synthetic Utility: The title compound’s beta-configuration and tetraacetylation make it a substrate for β-mannosidases, whereas alpha-linked analogs (e.g., allyl derivatives) are used to study α-mannosidases . Disaccharide analogs (e.g., n-octyl-2,4-O-diacetyl derivatives) serve as acceptors for glycosyltransferases like N-acetylglucosaminyltransferase-I, with reported KM values of 585 μM .

Research Findings

  • Enzyme Kinetics : The title compound exhibits lower hydrolysis rates compared to 4-nitrophenyl analogs due to reduced leaving-group ability, making it a stable substrate for prolonged assays .
  • Antimicrobial Activity: Methyl 2,3,4-tri-O-octanoyl derivatives (structurally related) show IC50 values of 1 μM against Plasmodium falciparum, highlighting the role of acyl chains in bioactivity .

Biological Activity

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a glycoside derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetyl groups attached to a beta-D-mannopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

  • Chemical Formula : C22H36O10
  • Molecular Weight : 460.52 g/mol
  • CAS Number : 128299-96-7
  • Purity : Minimum 95%

The compound is synthesized through the acetylation of beta-D-mannopyranoside, which enhances its solubility and stability in biological systems.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains. The effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antimicrobial therapies.
  • Membrane Protein Interaction : As a nonionic detergent, it plays a role in solubilizing membrane proteins without denaturing them. This property is particularly useful for studying membrane-associated proteins and their functions.
  • Cell Lysis and Protein Stabilization : The compound facilitates cell lysis and stabilizes proteins during extraction processes, which is essential in biochemical research.

Antimicrobial Studies

A study evaluated the antibacterial efficacy of this compound against several pathogens including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated varying degrees of inhibition:

Bacterial StrainInhibition Zone (mm)Activity Level
E. coli15Moderate
S. aureus20High
Klebsiella pneumoniae10Low

These findings suggest that this compound could be developed as an antimicrobial agent, particularly against Gram-positive bacteria.

Membrane Protein Solubilization

Research has shown that this compound effectively solubilizes membrane proteins from various sources while preserving their functional integrity. For instance:

  • Critical Micelle Concentration (CMC) : The CMC for this compound was determined to be approximately 9 mM.
  • Protein Recovery : In experiments involving the extraction of membrane proteins from E. coli, over 90% recovery was achieved without significant denaturation.

Case Studies

  • Study on Membrane Proteins : A study conducted on the light-driven proton pump bacteriorhodopsin demonstrated that this compound provides superior stabilization compared to traditional detergents like octyl glucoside. The results showed enhanced activity retention post-solubilization.
  • Antibacterial Efficacy Assessment : A comprehensive evaluation of the antibacterial properties against multiple strains highlighted the compound's potential as a broad-spectrum antimicrobial agent. The study utilized agar diffusion methods to measure the zones of inhibition effectively.

Q & A

Q. What are the key considerations for synthesizing Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside with high yield and purity?

  • Methodological Answer : Synthesis involves protecting mannose with acetyl groups and coupling to an octyl chain. Key steps:
  • Use mannose penta-acetate as the starting material (reactivity at the anomeric position is critical).
  • Activate the anomeric center using boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous dichloromethane to facilitate nucleophilic substitution with octanol .
  • Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to remove unreacted starting materials and byproducts .
  • Optimize reaction time (typically 12–24 hours) and stoichiometry (e.g., 1.2 equivalents of 4-methoxythiophenol) to minimize side reactions like β-anomer formation .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • ¹H and ¹³C NMR : Assign acetyl (δ ~2.0–2.2 ppm for CH₃) and octyl (δ ~1.2–1.6 ppm for CH₂) protons. Anomeric proton (δ ~5.2–5.5 ppm) confirms β-configuration .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₂₂H₃₆O₁₀, [M+Na]⁺ = 507.215) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies where conflicting optical rotation data required crystallographic validation .

Q. What are the primary research applications of this compound in glycobiology?

  • Methodological Answer :
  • Glycoside hydrolase studies : Acts as a synthetic substrate for α-/β-mannosidases. Hydrolysis is monitored via HPLC or fluorometric assays (e.g., 4-methylumbelliferyl derivatives) to quantify enzyme activity .
  • Protein-carbohydrate interactions : Used in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with lectins or antibodies .
  • Glycoconjugate synthesis : Serves as a building block for oligosaccharide assembly via regioselective deacetylation .

Advanced Research Questions

Q. How can researchers design experiments to study the substrate specificity of glycoside hydrolases using this compound?

  • Methodological Answer :
  • Comparative kinetic assays : Test hydrolysis rates against structurally distinct substrates (e.g., non-acetylated or benzylidene-protected analogs) to identify key enzyme-substrate interactions .
  • Inhibitor screening : Co-incubate with competitive inhibitors (e.g., deoxymannojirimycin) to assess IC₅₀ values and binding modes .
  • Site-directed mutagenesis : Correlate enzyme active-site mutations (e.g., Asp to Ala in catalytic residues) with reduced hydrolysis efficiency .

Q. What methodological approaches are used to resolve contradictions in enzyme kinetic data obtained with this substrate?

  • Methodological Answer :
  • Orthogonal validation : Confirm kinetic parameters (e.g., KmK_m, VmaxV_{max}) using multiple techniques (e.g., fluorometry vs. TLC densitometry) .
  • Control experiments : Rule out nonspecific hydrolysis by testing heat-inactivated enzymes or including protease inhibitors .
  • Structural analysis : Resolve ambiguities in substrate configuration (e.g., α vs. β-anomer) via X-ray crystallography, as conflicting optical data may arise from misassigned stereochemistry .

Q. How does the acetylation pattern influence the compound's interaction with carbohydrate-binding proteins?

  • Methodological Answer :
  • Acetyl group removal : Treat with sodium methoxide to generate deacetylated derivatives; compare binding affinities via SPR to identify critical acetyl positions .
  • Molecular docking : Simulate interactions with lectins (e.g., concanavalin A) to map hydrogen bonding and hydrophobic contacts with acetyl/octyl groups .
  • Thermodynamic profiling : Use ITC to measure entropy/enthalpy changes upon binding, revealing how acetylation modulates solvation effects .

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